N-(Azido-PEG2)-N-biotin-PEG3-acid

Bioconjugation Click Chemistry Drug Delivery

N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional PEG linker offering superior aqueous solubility (>60 mg/mL) and orthogonal conjugation via biotin, azide, and carboxylic acid groups. Its branched architecture reduces non-specific binding by ~35%, improving assay signal-to-noise. Essential for demanding bioconjugation, PROTAC development, and chemical proteomics workflows where linear analogs fail.

Molecular Formula C25H44N6O9S
Molecular Weight 604.7 g/mol
CAS No. 2112731-59-4
Cat. No. B12336290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG2)-N-biotin-PEG3-acid
CAS2112731-59-4
Molecular FormulaC25H44N6O9S
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21-,24-/m0/s1
InChIKeyOZNKRLXUFZIVFG-HFMPRLQTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Azido-PEG2)-N-Biotin-PEG3-acid (CAS 2112731-59-4) for Click Chemistry Bioconjugation and Targeted Drug Delivery


N-(Azido-PEG2)-N-Biotin-PEG3-acid (CAS 2112731-59-4) is a heterotrifunctional polyethylene glycol (PEG) derivative within the class of click chemistry biotinylation reagents . This non-cleavable linker features a biotin moiety for high-affinity streptavidin/avidin binding, a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, and a terminal carboxylic acid for amide bond formation with primary amines [1]. Its distinctive branched architecture integrates an azido-PEG2 chain and a biotin-PEG3 chain around a central nitrogen, providing a unique spatial orientation that distinguishes it from linear biotin-PEG-azide analogs [2].

Why N-(Azido-PEG2)-N-Biotin-PEG3-acid Cannot Be Substituted with Linear Biotin-PEG-Azide Analogs


Generic substitution with linear biotin-PEG-azide reagents (e.g., Biotin-PEG3-azide or Biotin-PEG4-azide) is inadvisable due to quantifiable differences in molecular architecture and physicochemical properties that directly impact experimental outcomes. Unlike linear analogs, N-(Azido-PEG2)-N-Biotin-PEG3-acid possesses a branched structure that integrates both azide and carboxylic acid functionalities, enabling orthogonal conjugation strategies not possible with simpler linear reagents [1]. Critically, this compound demonstrates substantially higher aqueous solubility (>60 mg/mL) compared to linear Biotin-PEG3-azide (44.45 mg/mL), a 35% improvement that can determine experimental success in high-concentration bioconjugation workflows or when working with poorly soluble payloads . The branched PEG architecture also provides enhanced steric shielding, which reduces non-specific interactions by approximately 35% relative to non-PEGylated analogs, directly improving signal-to-noise ratios in affinity purification and detection assays .

Quantitative Differentiation of N-(Azido-PEG2)-N-Biotin-PEG3-acid Against Comparator Biotin-PEG-Azide Reagents


Aqueous Solubility Advantage of N-(Azido-PEG2)-N-Biotin-PEG3-acid Over Linear Biotin-PEG3-Azide

N-(Azido-PEG2)-N-Biotin-PEG3-acid exhibits aqueous buffer solubility exceeding 60 mg/mL, representing a 35% improvement over the linear comparator Biotin-PEG3-azide, which demonstrates a maximum water solubility of 44.45 mg/mL . This enhanced solubility is attributed to the compound's branched PEG architecture, which incorporates both PEG2 and PEG3 chains and provides greater hydrophilic surface area than linear PEG3-only analogs .

Bioconjugation Click Chemistry Drug Delivery

Branched Architecture Enables Orthogonal Dual Functionalization Not Possible with Linear Biotin-PEG-Azide Reagents

N-(Azido-PEG2)-N-Biotin-PEG3-acid uniquely combines three orthogonal reactive handles within a single branched molecule: a terminal azide for click chemistry, a terminal carboxylic acid for amine coupling, and a biotin moiety for affinity capture [1]. In contrast, linear comparators such as Biotin-PEG3-azide (CAS 875770-34-6) and Biotin-PEG4-azide (CAS 1309649-57-7) contain only an azide and a biotin group, lacking the carboxylic acid functionality required for direct amide conjugation to amine-containing molecules without additional activation steps [2][3].

Bioconjugation PROTAC Synthesis ADC Linkers

Reduced Non-Specific Binding via Branched PEG Architecture Compared to Non-PEGylated Biotin-Azide

The branched PEG architecture of N-(Azido-PEG2)-N-Biotin-PEG3-acid provides enhanced steric shielding that reduces non-specific interactions by approximately 35% compared to non-PEGylated biotin-azide analogs . This reduction is critical for affinity purification and pull-down assays where background noise from non-specific protein binding can obscure specific interaction signals .

Proteomics Affinity Purification Pull-Down Assays

Optimal Research and Industrial Application Scenarios for N-(Azido-PEG2)-N-Biotin-PEG3-acid Based on Quantitative Differentiation


High-Concentration Protein Biotinylation in Aqueous Buffers Without Organic Co-Solvents

The superior aqueous solubility (>60 mg/mL) of N-(Azido-PEG2)-N-Biotin-PEG3-acid enables direct preparation of high-concentration stock solutions in aqueous buffers, eliminating the need for DMSO or DMF co-solvents that may denature sensitive proteins or interfere with downstream assays . This property makes the compound particularly suitable for biotinylating proteins at concentrations up to 10 mg/mL where linear Biotin-PEG3-azide would approach its solubility limit and risk precipitation .

One-Step Orthogonal Conjugation to Amine-Containing Biomolecules Without Pre-Functionalization

The terminal carboxylic acid of N-(Azido-PEG2)-N-Biotin-PEG3-acid enables direct EDC/NHS-mediated conjugation to primary amines on proteins, peptides, or amino-modified oligonucleotides, followed by subsequent click chemistry via the azide group to introduce additional functionality (e.g., fluorophores, drugs, or second biomolecules) . This orthogonal dual-conjugation capability is not available with linear biotin-PEG-azide reagents, which require the target biomolecule to be pre-functionalized with an alkyne or strained alkyne group .

High-Fidelity Affinity Purification and Pull-Down Assays Requiring Low Background

The branched PEG architecture of N-(Azido-PEG2)-N-Biotin-PEG3-acid provides approximately 35% reduction in non-specific binding compared to non-PEGylated biotin-azide reagents . This property is critical for proteomics applications such as SILAC-based interaction mapping, BioID proximity labeling, and chemical proteomics where minimizing background noise is essential for confident identification of specific protein-protein or small molecule-protein interactions .

PROTAC and ADC Linker Development Requiring Defined Spatial Orientation

The branched architecture of N-(Azido-PEG2)-N-Biotin-PEG3-acid, with distinct PEG2 and PEG3 arms radiating from a central nitrogen, provides a unique three-dimensional spatial orientation that can optimize the positioning of payloads relative to the biotin affinity handle . This structural feature is valuable in the development of PROTACs and antibody-drug conjugates where linker geometry influences ternary complex formation and overall efficacy .

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